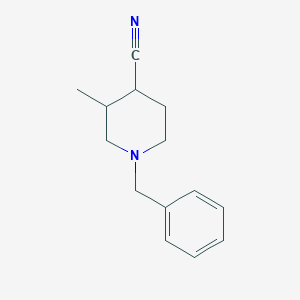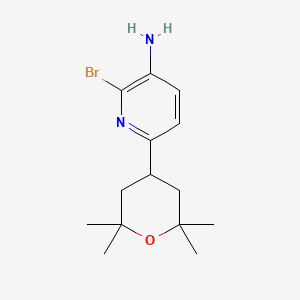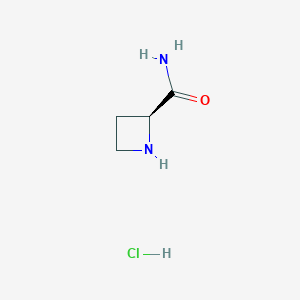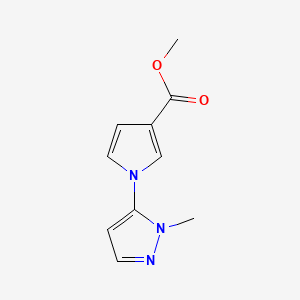
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, a propyl group at the fifth position, and a carbonitrile group at the third position on the pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the chlorination of 6-methyl-5-propylpyridine-3-carbonitrile using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 2-amino-6-methyl-5-propylpyridine-3-carbonitrile.
Oxidation: Formation of 2-chloro-6-formyl-5-propylpyridine-3-carbonitrile.
Reduction: Formation of 2-chloro-6-methyl-5-propylpyridine-3-amine.
Scientific Research Applications
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine-3-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a carbonitrile group.
2-Chloro-6-methyl-3-pyridinecarboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the propyl group at the fifth position and the carbonitrile group at the third position distinguishes it from other similar compounds, potentially leading to different applications and effects.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-chloro-6-methyl-5-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11ClN2/c1-3-4-8-5-9(6-12)10(11)13-7(8)2/h5H,3-4H2,1-2H3 |
InChI Key |
NZHDEMRBBZDREI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(N=C1C)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


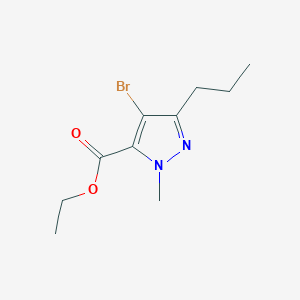
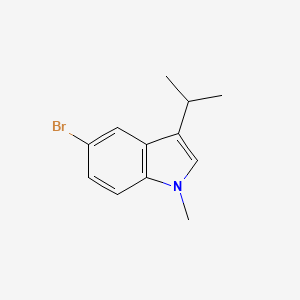
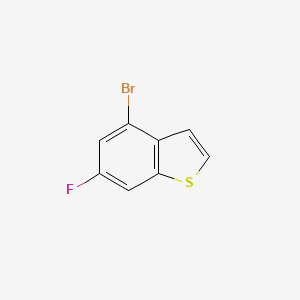
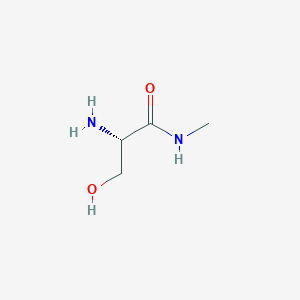
![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
